Unii-R60dzx1E2N

Overview

Description

E7107 is a first-in-class spliceosome inhibitor derived from the natural product pladienolide B. It is a semisynthetic compound that has shown significant potential in cancer treatment by targeting the spliceosome, a complex responsible for pre-messenger ribonucleic acid splicing .

Preparation Methods

E7107 is synthesized through a series of chemical reactions starting from pladienolide B. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation. Industrial production methods for E7107 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

E7107 primarily undergoes reactions related to its function as a spliceosome inhibitor. It interacts with the spliceosome complex, particularly the SF3b subunit, to inhibit the splicing of pre-messenger ribonucleic acid . This inhibition leads to the accumulation of unspliced pre-messenger ribonucleic acid and the downregulation of specific target genes . The major products formed from these reactions are aberrantly spliced transcripts and proteins .

Scientific Research Applications

E7107 has been extensively studied for its antitumor activity. It has shown potent inhibitory effects on the growth of various human cancer cell lines, including breast, colon, and lung cancer . In preclinical studies, E7107 demonstrated significant tumor regression in multiple xenograft models . Additionally, E7107 has been investigated for its potential to synergize with other anticancer agents, such as MDM2 inhibitors, to enhance therapeutic efficacy . Beyond oncology, E7107’s ability to modulate splicing has implications in understanding and treating diseases related to splicing defects .

Mechanism of Action

E7107 exerts its effects by binding to the SF3b subunit of the spliceosome, preventing the proper assembly of the spliceosome complex . This inhibition disrupts the splicing of pre-messenger ribonucleic acid, leading to the accumulation of unspliced transcripts and the downregulation of specific genes . The molecular targets of E7107 include genes involved in cell cycle regulation and apoptosis, such as MCL1 . The disruption of these pathways results in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

E7107 is unique among spliceosome inhibitors due to its specific targeting of the SF3b subunit. Similar compounds include other spliceosome inhibitors like pladienolide B and its derivatives . E7107’s distinct chemical structure and mechanism of action provide it with unique properties and potential advantages in cancer therapy . Unlike some other spliceosome inhibitors, E7107 has shown a broad spectrum of antitumor activity and a favorable therapeutic window in preclinical studies .

Properties

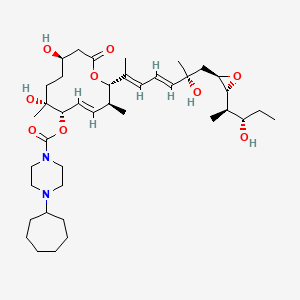

IUPAC Name |

[(2S,3S,4E,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6R)-6-hydroxy-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] 4-cycloheptylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66N2O9/c1-7-32(44)29(4)37-33(49-37)26-39(5,47)19-12-13-27(2)36-28(3)16-17-34(40(6,48)20-18-31(43)25-35(45)51-36)50-38(46)42-23-21-41(22-24-42)30-14-10-8-9-11-15-30/h12-13,16-17,19,28-34,36-37,43-44,47-48H,7-11,14-15,18,20-26H2,1-6H3/b17-16+,19-12+,27-13+/t28-,29+,31+,32-,33+,34-,36+,37+,39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOMBFWMICHMKG-MGYWSNOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C1C(O1)CC(C)(C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)N3CCN(CC3)C4CCCCCC4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C)[C@@H]1[C@H](O1)C[C@](C)(/C=C/C=C(\C)/[C@@H]2[C@H](/C=C/[C@@H]([C@](CC[C@H](CC(=O)O2)O)(C)O)OC(=O)N3CCN(CC3)C4CCCCCC4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630100-90-2 | |

| Record name | E 7107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630100902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E7107 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12508 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | E7107 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R60DZX1E2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: E7107 is a semi-synthetic derivative of pladienolide B, a natural product isolated from Streptomyces platensis Mer-11107. [ [] ] It acts as a potent, first-in-class inhibitor of the spliceosome, a crucial cellular machinery responsible for removing introns from pre-mRNA to generate mature mRNA. [ [], [], [] ] E7107 primarily targets the SF3b complex within the spliceosome, specifically interacting with the SAP130 subunit. [ [], [] ] This interaction disrupts the normal splicing process, leading to the accumulation of aberrantly spliced transcripts and altered protein expression profiles, ultimately inhibiting tumor cell growth. [ [], [] ]

A: E7107 binds to the SF3b complex and prevents a critical ATP-dependent conformational change in U2 snRNP, a component of the spliceosome. [ [] ] This conformational change is necessary for exposing the branch point-binding region (BBR) of U2 snRNA, which is essential for its interaction with the branch point sequence (BPS) in the intron during splicing. [ [] ] By preventing this remodeling, E7107 inhibits the tight binding of U2 snRNP to pre-mRNA, effectively blocking spliceosome assembly and disrupting the splicing process. [ [] ]

ANone: E7107 treatment has been shown to affect various cellular pathways, particularly those crucial for cancer cell survival and proliferation. Some key effects include:

- p53 pathway modulation: E7107 treatment leads to decreased production of full-length MDM2 protein due to exon skipping, resulting in increased levels of p53. [ [] ] This, in turn, can trigger cell cycle arrest and apoptosis.

- BCL2 family protein modulation: E7107 differentially affects the splicing of BCL2 family genes, leading to decreased MCL1 dependence and increased BCL2 dependence in chronic lymphocytic leukemia (CLL) cells. [ [] ] This sensitizes cells to venetoclax, a BCL2 inhibitor.

- DNA damage response impairment: E7107 induces mis-splicing and downregulation of DNA repair genes, including BRCA1 and BRCA2, making cohesin-mutant cells more susceptible to DNA damage and enhancing the efficacy of PARP inhibitors and chemotherapy. [ [] ]

A: Research suggests that cancers harboring mutations in splicing factors, such as SF3B1, SRSF2, and U2AF1, exhibit increased sensitivity to E7107. [ [], [], [] ] For instance, E7107 effectively inhibits the growth of leukemic cells with SRSF2 mutations, demonstrating greater efficacy compared to cells with wild-type SRSF2. [ [], [] ] Moreover, cohesin-mutant cancers, particularly MDS and AML, display increased sensitivity to E7107 due to the drug’s impact on DNA damage response pathways. [ [] ] TNBC cells, especially those exhibiting a basal-A phenotype, also show sensitivity to E7107 due to their reliance on RNA splicing for survival. [ [], [] ]

ANone: Unfortunately, the specific molecular formula and weight of E7107 are not disclosed in the provided abstracts.

ANone: The provided abstracts do not contain information regarding the spectroscopic data of E7107.

A: The phase I trial revealed that E7107 exhibits dose-dependent pharmacokinetics and is generally well-tolerated at the MTD. [ [] ] Common side effects were primarily gastrointestinal, with diarrhea being the most frequent dose-limiting toxicity. [ [], [] ] Pharmacodynamic analysis confirmed dose-dependent and reversible inhibition of pre-mRNA processing, validating its mechanism of action in vivo. [ [] ] Although no objective responses were observed during treatment, one patient demonstrated a confirmed partial response after drug discontinuation. [ [] ]

ANone: Various preclinical models have been employed to investigate the anti-tumor activity of E7107:

- In vitro cell lines: E7107 demonstrated potent growth inhibitory activity against a range of human cancer cell lines, including those derived from leukemia, lymphoma, breast cancer, and uveal melanoma. [ [], [], [], [], [] ]

- Xenograft models: E7107 exhibited significant tumor regression in xenograft models of small cell lung cancer (SCLC) and cervical cancer. [ [] ] It also effectively suppressed the growth of triple-negative breast cancer (TNBC) cell line-derived and patient-derived xenografts. [ [] ]

- Adoptive transfer models: In an adoptive transfer model of chronic lymphocytic leukemia (CLL), E7107 significantly reduced leukemia burden in the peripheral blood, bone marrow, peritoneum, and spleen. [ [] ]

A: Studies have identified a specific amino acid substitution in the PHF5A protein (Y36C) that confers resistance to E7107 and other splicing modulators. [ [] ] This mutation disrupts the interaction between E7107 and the SF3b complex, highlighting the importance of PHF5A as a potential resistance factor. [ [] ]

ANone: While E7107 shows promise as a spliceosome inhibitor, several challenges and questions remain:

- Limited efficacy as a single agent: The lack of objective responses in the phase I trial suggests that E7107 might be more effective in combination with other therapies. [ [] ] Further research is needed to identify synergistic drug combinations.

- Toxicity and tolerability: Although generally well-tolerated, gastrointestinal side effects were common in the clinical trial. [ [], [] ] Strategies to mitigate these side effects and improve the therapeutic index are crucial.

- Biomarkers for patient selection: Identifying reliable biomarkers to predict response to E7107 and guide patient selection is critical for maximizing its clinical utility. [ [] ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.